molecular formula C9H11ClN2O2 B2627360 2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine CAS No. 803636-00-2

2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine

Cat. No. B2627360
CAS RN: 803636-00-2
M. Wt: 214.65
InChI Key: JVFGSVIRULPWPV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine, also known as 2-Chloro-N-(2-methylphenoxy)acetohydroximinoethyl, is an organic compound with the molecular formula C10H13ClNO3. It is a white crystalline solid with a melting point of 135-140°C and a boiling point of 284°C. It is soluble in water, alcohol, and ether. This compound is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Mechanism of Action

Target of Action

It is related to (4-chloro-2-methylphenoxy)acetic acid, which is known to exhibit auxin activity . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.

Mode of Action

Its related compound, (4-chloro-2-methylphenoxy)acetic acid, is known to function as a synthetic auxin . Auxins work by influencing cell growth rates. They can stimulate cell elongation and are vital for the overall growth and development of plants.

Biochemical Pathways

As a synthetic auxin, it is likely to affect pathways related to plant growth and development . Auxins are involved in various plant developmental processes, including cell division, elongation, and differentiation.

Result of Action

It is known that auxins, such as (4-chloro-2-methylphenoxy)acetic acid, can induce abnormal growth in plants . They can affect the expression of genes related to cell growth and development, leading to changes in plant morphology.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of auxins . Factors such as light, temperature, and pH can influence auxin activity and stability.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGSVIRULPWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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